molecular formula C8H8ClNOS B14587805 Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester CAS No. 61578-88-9

Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester

Cat. No.: B14587805
CAS No.: 61578-88-9
M. Wt: 201.67 g/mol
InChI Key: WQDAYOFHYMHFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester is a chemical compound known for its diverse applications in various fields It is characterized by the presence of a carbamothioic acid group attached to a 4-chlorophenyl ring, with an S-methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester typically involves the reaction of 4-chlorophenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

4-chlorophenyl isothiocyanate+methanolCarbamothioic acid, (4-chlorophenyl)-, S-methyl ester\text{4-chlorophenyl isothiocyanate} + \text{methanol} \rightarrow \text{this compound} 4-chlorophenyl isothiocyanate+methanol→Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, (4-bromophenyl)-, S-methyl ester
  • Carbamothioic acid, (4-fluorophenyl)-, S-methyl ester
  • Carbamothioic acid, (4-methylphenyl)-, S-methyl ester

Uniqueness

Carbamothioic acid, (4-chlorophenyl)-, S-methyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

CAS No.

61578-88-9

Molecular Formula

C8H8ClNOS

Molecular Weight

201.67 g/mol

IUPAC Name

S-methyl N-(4-chlorophenyl)carbamothioate

InChI

InChI=1S/C8H8ClNOS/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)

InChI Key

WQDAYOFHYMHFSU-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.